1-Ethyl-3-methylpentyl Acetate

Description

BenchChem offers high-quality 1-Ethyl-3-methylpentyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylpentyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

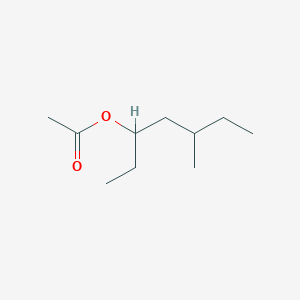

Structure

3D Structure

Properties

IUPAC Name |

5-methylheptan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-8(3)7-10(6-2)12-9(4)11/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEXFYWUSJAMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659848 | |

| Record name | 5-Methylheptan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375855-08-6 | |

| Record name | 3-Heptanol, 5-methyl-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375855-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylheptan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-Ethyl-3-methylpentyl Acetate

The following technical guide provides a comprehensive chemical profiling of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate). This document is structured for researchers in organic synthesis, chemical ecology, and fragrance chemistry.

Chemical Identity, Synthesis, and Functional Applications[1]

Executive Summary

1-Ethyl-3-methylpentyl Acetate is a branched aliphatic ester belonging to the class of methyl-branched acetates. Often utilized in the fragrance industry for its diffusive fruity notes (reminiscent of apricot and peach), it also holds significant interest in chemical ecology as a structural analog to aggregation pheromones found in Coleoptera (beetles) and Hymenoptera.

This guide outlines the physicochemical standards, validated synthesis protocols, and analytical characterization required for the research and development of this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature and Identification

-

IUPAC Name: 5-methylheptan-3-yl acetate

-

Common Synonyms: 1-Ethyl-3-methylpentyl acetate; Acetic acid 1-ethyl-3-methylpentyl ester.

-

CAS Number: 375855-08-6

-

Molecular Formula: C₁₀H₂₀O₂

-

Molecular Weight: 172.27 g/mol

Structural Analysis

The molecule features a heptane backbone with a chiral center at C3 (bearing the acetate) and a methyl branch at C5. This creates two stereocenters (if the C3 and C5 positions are considered), leading to four potential stereoisomers. In commercial grades, it is often supplied as a racemate.

Figure 1: Connectivity map of 5-methylheptan-3-yl acetate demonstrating the 7-carbon backbone and functional group placement.[1]

Physicochemical Data Table

| Property | Value / Range | Note |

| Appearance | Colorless to pale yellow liquid | Standard Purity >95% |

| Odor Profile | Fruity, Apricot, Peach, Green | High diffusivity |

| Boiling Point | 180°C - 185°C (est.) | @ 760 mmHg |

| Density | 0.86 ± 0.02 g/cm³ | @ 25°C |

| LogP | 3.2 - 3.5 (Predicted) | Lipophilic |

| Solubility | Insoluble in water; Soluble in EtOH, Hexane |

Synthesis & Manufacturing Protocols

For research and scale-up, the most robust synthesis route involves the reduction of the commercially available ketone, 5-methyl-3-heptanone (Ethyl Amyl Ketone), followed by esterification. This method offers high yield and uses accessible precursors.

Reaction Pathway Visualization

Figure 2: Two-step synthesis pathway from industrial ketone precursor to final acetate ester.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylheptan-3-ol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel under nitrogen atmosphere.

-

Reagents: Charge flask with 5-methyl-3-heptanone (12.8 g, 100 mmol) and Ethanol (100 mL).

-

Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Completion: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[2]

-

Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield Expectation: ~12.5 g (97%) of crude alcohol.

-

Step 2: Acetylation to 1-Ethyl-3-methylpentyl Acetate

-

Acylation: Dissolve the crude 5-methylheptan-3-ol (12.5 g) in Dichloromethane (DCM, 100 mL). Add Pyridine (12 mL) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 100 mg).

-

Addition: Cool to 0°C. Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Add water (50 mL) to hydrolyze excess anhydride. Stir for 20 mins.

-

Purification: Separate phases. Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation (bp ~75-80°C @ 10 mmHg) or flash chromatography (Silica, 95:5 Hexane:EtOAc).

Analytical Characterization (GC-MS & NMR)

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is characteristic of branched acetates.

-

Molecular Ion (M+): m/z 172 (often weak or absent).

-

Base Peak: m/z 43 ([CH₃CO]⁺).

-

Diagnostic Loss: m/z 112 (M - 60, loss of Acetic Acid via McLafferty rearrangement).

-

Alkyl Fragments: m/z 57, 71, 85 (fragments of the methylheptyl chain).

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

-

δ 4.85 ppm (m, 1H): Methine proton at C3 (alpha to ester oxygen).

-

δ 2.03 ppm (s, 3H): Acetate methyl group.

-

δ 1.40 - 1.60 ppm (m): Methylene protons (C2, C4).

-

δ 0.85 - 0.95 ppm (m, 9H): Methyl groups at chain ends and C5 branch.

Applications & Biological Relevance

Fragrance & Flavor Chemistry

The compound is valued for its "lift" in fruit accords. It bridges the gap between volatile top notes (like ethyl acetate) and heavier lactones.

-

Odor Descriptors: Apricot, Peach, Metallic-Green, Pear skin.

-

Stability: Stable in neutral media; hydrolyzes in high pH bases (soaps).

Chemical Ecology (Pheromone Research)

Methyl-branched acetates are a privileged scaffold in insect semiochemicals.

-

Coleoptera (Beetles): Many stored-product beetles (e.g., Oryzaephilus, Cryptolestes) utilize methyl-branched macrocycles or esters as aggregation pheromones.

-

Research Utility: 1-Ethyl-3-methylpentyl acetate serves as a bio-isostere for researchers screening antennal responses (EAG) in identifying novel pheromones for invasive species.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation (defatting action).

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis over long periods.

-

PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis.

References

-

Spectrum Chemical. (2018). 1-Ethyl-3-methylpentyl Acetate Product Specifications & CAS Data. Retrieved from

-

PrepChem. (2023). Synthesis of 5-amino-5-methyl-3-heptanone and related heptanone derivatives. Retrieved from

-

ChemicalBook. (2024). 5-Methyl-3-heptanone (Ethyl Amyl Ketone) Properties and Reactions. Retrieved from

-

GuideChem. (2023). Chemical Profile: 1-Ethyl-3-methylpentyl Acetate (CAS 375855-08-6). Retrieved from

-

Qualitas. (2007). One-pot catalytic synthesis of higher aliphatic ketones. Elsevier B.V. Retrieved from

Sources

An In-depth Technical Guide to 1-Ethyl-3-methylpentyl Acetate: Molecular Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Ethyl-3-methylpentyl Acetate, a chiral ester with potential applications in fragrance, flavoring, and as a specialty solvent. We will delve into its molecular structure and physicochemical properties, and present a detailed, field-proven protocol for its synthesis and characterization using modern analytical techniques. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective study and application of this compound.

Molecular Structure and Physicochemical Properties

1-Ethyl-3-methylpentyl Acetate, with the CAS number 375855-08-6, possesses a molecular formula of C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol .[1] Its structure features a chiral center at the 3-position of the pentyl backbone, leading to the existence of stereoisomers. The ester functional group imparts a characteristic fruity aroma, a common trait among volatile short-chain esters.

The IUPAC name for this compound is 5-methyl-3-heptyl acetate. The name "1-Ethyl-3-methylpentyl Acetate" is also commonly used and describes the substituents on the pentyl chain attached to the acetate group.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylpentyl Acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| CAS Number | 375855-08-6 | [1] |

| Boiling Point | 185 °C | LEAPChem |

| Density | 0.87 g/cm³ | LEAPChem |

| Refractive Index | 1.42 | LEAPChem |

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Molecular Structure of 1-Ethyl-3-methylpentyl Acetate

Synthesis of 1-Ethyl-3-methylpentyl Acetate: A Representative Protocol

The synthesis of 1-Ethyl-3-methylpentyl Acetate is typically achieved through the Fischer esterification of 1-Ethyl-3-methylpentanol with acetic acid, catalyzed by a strong acid such as sulfuric acid. This reversible reaction is driven to completion by removing the water formed during the reaction.

Experimental Workflow

Caption: Synthetic workflow for 1-Ethyl-3-methylpentyl Acetate.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 1-Ethyl-3-methylpentanol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in a suitable solvent such as toluene.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 1-Ethyl-3-methylpentyl Acetate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-Ethyl-3-methylpentyl Acetate. The following sections detail the expected outcomes from key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Protocol: A standard protocol for the GC-MS analysis of volatile esters would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer would be operated in electron ionization (EI) mode.

Expected Fragmentation Pattern: The mass spectrum of 1-Ethyl-3-methylpentyl Acetate is expected to show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern will be characteristic of an acetate ester, with a prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments would arise from the cleavage of the alkyl chain.

Caption: GC-MS analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure of organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Ethyl-3-methylpentyl Acetate will exhibit distinct signals for the different proton environments.

-

A singlet at approximately 2.0 ppm for the methyl protons of the acetate group.

-

A multiplet for the proton on the carbon bearing the ester oxygen (C-3 of the heptyl chain).

-

Overlapping multiplets for the methylene and methine protons of the alkyl chain.

-

Distinct signals for the terminal methyl groups of the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

A signal around 170 ppm for the carbonyl carbon of the ester.

-

A signal for the carbon attached to the ester oxygen (C-3 of the heptyl chain).

-

A series of signals in the aliphatic region for the remaining carbons of the alkyl chain.

Protocol: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Safety and Handling

1-Ethyl-3-methylpentyl Acetate is expected to be a flammable liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analytical characterization of 1-Ethyl-3-methylpentyl Acetate. The provided protocols offer a solid foundation for researchers and professionals working with this and similar ester compounds. The combination of synthetic methodology with robust analytical characterization ensures the integrity and reliability of experimental outcomes in drug development and other scientific endeavors.

References

-

Aaron Chemistry. 1-Ethyl-3-Methylpentyl Acetate. [Link]

-

LEAPChem. 1-ETHYL-3-METHYLPENTYL ACETATE. [Link]

Sources

Natural occurrence of 1-Ethyl-3-methylpentyl Acetate in volatiles

Prologue: The Enigma of Branched-Chain Volatiles In the complex landscape of volatile organic compounds (VOCs), branched-chain esters represent a highly specialized class of semiochemicals and secondary metabolites. Among these, 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methylheptan-3-yl acetate) stands out as a structurally intricate molecule. While frequently utilized as a high-purity biochemical standard in proteomics research[1], its natural occurrence in biological volatile profiles is intrinsically linked to the enzymatic esterification of its natural alcohol precursor, 5-methyl-3-heptanol.

This technical guide provides an authoritative blueprint for researchers and drug development professionals seeking to isolate, quantify, and understand the mechanistic origins of 1-Ethyl-3-methylpentyl Acetate and its related biosynthetic analogs in natural matrices.

Chemical Identity & Structural Nuances

1-Ethyl-3-methylpentyl Acetate is characterized by a highly branched aliphatic backbone, which imparts unique steric properties and moderate volatility. The presence of an ethyl group at the C1 position and a methyl group at the C3 position of the pentyl chain creates a specific spatial configuration that influences both its receptor-binding affinity in ecological interactions and its partitioning behavior in analytical extractions.

Its primary natural precursor, 5-methyl-3-heptanol, has been definitively identified in the essential oils of medicinal plants such as Rumex hastatus, a species noted for its potent anticholinesterase and antioxidant properties[2]. The biological conversion of this alcohol into its acetate ester represents a critical node in volatile biosynthesis.

Biosynthetic Trajectory in Biological Systems

The natural occurrence of branched-chain esters is rarely an accident of spontaneous chemistry; it is the result of highly regulated enzymatic cascades. The biosynthesis of 1-Ethyl-3-methylpentyl Acetate follows a conserved polyketide-like pathway common in both plant trichomes and insect glandular secretions.

-

Condensation : The pathway initiates with the condensation of propionyl-CoA and acetyl-CoA, mediated by a polyketide synthase, to form the ketone intermediate 5-methyl-3-heptanone.

-

Stereospecific Reduction : A ketoreductase enzyme reduces the ketone to 5-methyl-3-heptanol[2].

-

Esterification : Finally, an Alcohol Acetyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the alcohol, yielding the final volatile ester.

Biosynthetic pathway of 1-Ethyl-3-methylpentyl Acetate via ketoreduction and esterification.

Analytical Blueprint: HS-SPME-GC-MS Methodology

To detect trace quantities of 1-Ethyl-3-methylpentyl Acetate in complex biological matrices, researchers must employ Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Causality & Self-Validating Protocol Design

The following protocol is engineered as a self-validating system . By incorporating specific matrix modifiers and an internal standard, the workflow continuously verifies its own extraction efficiency and instrument stability.

Step 1: Sample Preparation & Matrix Modification

-

Action : Transfer 2.0 g of homogenized biological tissue (e.g., plant material or microbial culture) into a 20 mL sterile headspace vial. Add 1.0 mL of saturated NaCl solution and 10 µL of 2-octanol (10 µg/mL) as an internal standard. Seal with a PTFE/silicone septum.

-

Causality : The saturated NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the non-polar ester is drastically reduced, forcing the analyte into the headspace.

-

Self-Validation : 2-octanol is chosen because it shares structural similarities with the target analyte but is not endogenous to the matrix. If the absolute peak area of 2-octanol fluctuates by >5% across technical replicates, the system automatically flags the run for fiber degradation or matrix suppression, preventing false negatives.

Step 2: Headspace Equilibration & Extraction

-

Action : Incubate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

-

Causality : The tri-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) is explicitly selected because its mixed-bed coating captures a broad spectrum of polarities. The 40°C temperature is optimized to volatilize the ester (Boiling Point: 185°C[3]) without inducing thermal degradation of heat-labile co-extractants.

Step 3: GC-MS Desorption & Separation

-

Action : Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

-

Oven Program : 40°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C.

-

Causality : The shallow initial ramp of 5°C/min is critical. Branched-chain esters often co-elute with structurally similar isomers. This slow gradient ensures baseline resolution based on subtle differences in boiling points and steric interactions with the stationary phase.

Step 4: Electron Impact (EI) Ionization & Detection

-

Action : Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 35–350.

-

Causality : Ionization at 70 eV is the universal standard for generating reproducible fragmentation patterns. For 1-Ethyl-3-methylpentyl Acetate, this energy triggers a predictable McLafferty rearrangement, yielding diagnostic fragments that ensure high-confidence matching against NIST spectral libraries.

Step-by-step HS-SPME-GC-MS analytical workflow for volatile ester detection.

Quantitative Profiling & Physicochemical Data

Accurate identification requires cross-referencing empirical data with established physicochemical parameters. Table 1 summarizes the critical data required for the analytical profiling of 1-Ethyl-3-methylpentyl Acetate and its natural precursor.

Table 1: Physicochemical and Analytical Profiling Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Density | Natural Source / Application |

| 5-Methyl-3-heptanol | 18720-65-5 | C8H18O | 130.23 g/mol | 153°C | 0.83 g/cm³ | Rumex hastatus essential oil[2][4] |

| 1-Ethyl-3-methylpentyl Acetate | 375855-08-6 | C10H20O2 | 172.27 g/mol | 185°C | 0.87 g/cm³ | Trace plant volatiles, proteomics standard[1][3] |

Ecological & Pharmacological Horizons

The detection of highly branched esters like 1-Ethyl-3-methylpentyl Acetate in natural matrices opens significant avenues for drug development and agricultural research.

-

Neuropharmacology : Essential oils containing the precursor 5-methyl-3-heptanol have demonstrated marked anticholinesterase (AChE and BChE) inhibitory activity[2]. Because esterification alters the lipophilicity of a molecule, the acetate derivative possesses enhanced blood-brain barrier (BBB) permeability. Drug development professionals can leverage this structural scaffold to design novel, highly lipophilic volatile therapeutics for neurodegenerative conditions like Alzheimer's disease.

-

Chemical Ecology : In insect communication, branched-chain acetates frequently function as alarm pheromones or aggregation signals. The steric bulk of the 1-ethyl and 3-methyl groups ensures highly specific binding to olfactory receptors, making this compound a prime candidate for the development of targeted, non-toxic pest management lures.

References

-

Chemical composition, antioxidant and anticholinesterase potentials of essential oil of Rumex hastatus D. Don collected from the North West of Pakistan Source: nih.gov (PMC) URL:[Link]

Sources

- 1. 5-Methyl-3-heptyl Acetate | CAS 375855-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Chemical composition, antioxidant and anticholinesterase potentials of essential oil of Rumex hastatus D. Don collected from the North West of Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

Thermodynamic Profiling and Phase Equilibria of 1-Ethyl-3-methylpentyl Acetate: A Technical Guide for Drug Development

Abstract

Accurate thermodynamic profiling of specialty solvents and bulk drug intermediates is a cornerstone of scalable pharmaceutical manufacturing. This whitepaper provides an in-depth analysis of the thermodynamic properties of 1-Ethyl-3-methylpentyl acetate (CAS: 375855-08-6). By synthesizing structural thermodynamics, predictive modeling, and self-validating experimental protocols, this guide equips researchers and process engineers with the foundational data necessary for optimizing phase equilibria and reactor design.

Structural Thermodynamics & Molecular Causality

1-Ethyl-3-methylpentyl acetate, also known by its IUPAC designation 1[1], is a branched aliphatic ester heavily utilized as a bulk drug intermediate[2]. The molecule (

From a thermodynamic perspective, the steric bulk of the 1-ethyl and 3-methyl substitutions on the pentyl chain significantly disrupts crystal lattice packing. This structural causality explains its liquid state at standard temperature and pressure (STP) and its relatively low density compared to linear decyl acetates. The branching reduces the effective surface area for intermolecular London dispersion forces. Consequently, less thermal energy is required to overcome these cohesive forces, lowering the enthalpy of vaporization (

Baseline Physicochemical & Thermodynamic Data

The foundational thermodynamic and physical properties of 1-ethyl-3-methylpentyl acetate are summarized below. These parameters are critical for designing distillation columns, calculating reactor heat loads, and ensuring safe handling during pharmaceutical scale-up.

| Parameter | Value | Unit | Causality / Significance |

| Molecular Weight | 172.265 | g/mol | Determines stoichiometric mass balances[2]. |

| Density (at 20 ºC) | 0.87 | g/cm³ | Reflects loose molecular packing due to chain branching[2]. |

| Boiling Point | 185 | ºC | Defines the upper limit for liquid-phase reactions at 1 atm[2]. |

| Flash Point | 65.185 | ºC | Critical safety metric for vapor flammability in air[2]. |

| Refractive Index | 1.42 | - | Used for rapid purity verification via polarizability[2]. |

| Polar Surface Area (TPSA) | 26.3 | Ų | Influences solvation thermodynamics and lipophilicity[2]. |

Predictive Thermodynamic Modeling

When empirical data is sparse, Senior Application Scientists rely on predictive group additivity methods (such as Benson's Group Additivity) to estimate standard thermodynamic properties. For 1-ethyl-3-methylpentyl acetate, the molecule is deconstructed into its constituent functional groups:

-

Terminal Methyls: 3 × [C-(C)(H)3]

-

Acetate Methyl: 1 × [C-(CO)(H)3]

-

Methylene Groups: 3 × [C-(C)2(H)2]

-

Methine Groups: 1 × [C-(C)3(H)] (Aliphatic) + 1 × [C-(C)2(O)(H)] (Ether-linked)

-

Ester Core: 1 × [O-(C)(CO)] + 1 × [CO-(C)(O)]

By summing the enthalpic contributions of these groups, we can estimate the standard enthalpy of formation (

Fig 1: Predictive workflow for estimating thermodynamic parameters via group additivity.

Experimental Determination of Phase Equilibria (DSC/TGA)

To transition from predictive models to validated empirical data, a rigorous thermal analysis protocol is required. The following methodology outlines the determination of the specific heat capacity (

The Self-Validating Protocol Design

Trustworthiness in thermodynamic data relies on self-validation. This protocol employs a three-run methodology (Empty Pan

Step-by-Step Methodology

-

Instrument Preparation & Purge:

-

Equilibrate the DSC and TGA instruments with a high-purity Nitrogen (

) purge gas at 50 mL/min. -

Causality:

provides an inert atmosphere, preventing oxidative degradation of the acetate which would artificially alter the heat flow signal and skew the thermodynamic data.

-

-

Baseline & Sapphire Calibration (The Validation Step):

-

Run an empty hermetically sealed aluminum pan from 25 ºC to 200 ºC at a heating rate of 10 ºC/min.

-

Repeat the exact thermal profile using a standard sapphire disk. Verify that the calculated sapphire

matches within a strict 1% error margin.

-

-

Sample Encapsulation:

-

Weigh exactly 5.0 mg of 1-ethyl-3-methylpentyl acetate into a hermetic aluminum pan equipped with a laser-drilled 50 µm pinhole.

-

Causality: The pinhole restricts vapor diffusion. This maintains the liquid-vapor equilibrium inside the pan until the true boiling point (185 ºC) is reached, ensuring the endothermic peak accurately reflects

rather than premature surface evaporation[2].

-

-

Thermal Scanning:

-

Ramp the temperature from 25 ºC to 200 ºC at 10 ºC/min.

-

Integrate the area under the endothermic peak occurring near 185 ºC to calculate the enthalpy of vaporization.

-

-

TGA Cross-Verification:

-

Run a parallel TGA scan to monitor mass loss. The onset of the mass derivative (DTG) peak must perfectly align with the extrapolated onset temperature of the DSC endotherm, confirming that the thermal event is purely vaporization and not thermal decomposition.

-

Fig 2: Self-validating DSC and TGA experimental pipeline for phase equilibria analysis.

Conclusion

The thermodynamic profiling of 1-ethyl-3-methylpentyl acetate requires a synthesis of structural analysis, predictive modeling, and rigorous empirical validation. By understanding the causality between its branched structure and its phase behavior, and by employing self-validating calorimetric protocols, researchers can generate the high-fidelity thermodynamic data necessary for advanced drug development and chemical engineering scale-up.

References

-

HANGZHOU LEAP CHEM CO., LTD. "1-ETHYL-3-METHYLPENTYL ACETATE". Echemi. 2

-

Santa Cruz Biotechnology. "5-Methyl-3-heptyl Acetate | CAS 375855-08-6". SCBT. 1

-

Sigma-Aldrich. "Heptyl acetate". Sigma-Aldrich Product Database. 3

-

ASTM International. "ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry". ASTM Standards.

Sources

1-Ethyl-3-methylpentyl Acetate CAS number and IUPAC nomenclature

Topic: 1-Ethyl-3-methylpentyl Acetate CAS number and IUPAC nomenclature Content Type: In-depth technical guide.

Structural Identity, Synthesis Protocols, and Application Framework

Part 1: Executive Summary & Chemical Identity

1-Ethyl-3-methylpentyl acetate (CAS RN: 375855-08-6 ) is a branched-chain aliphatic ester utilized primarily as a specialized intermediate in pharmaceutical synthesis and as a target molecule in chemical ecology (semiochemical research). Often referenced by its IUPAC systematic name, 5-methylheptan-3-yl acetate , this compound is characterized by two chiral centers, resulting in four distinct stereoisomers. Its structural homology to known aggregation pheromones (e.g., of Scolytus beetles) and alarm pheromones (e.g., of Pogonomyrmex ants) makes it a critical reference standard in bioassay development.

Core Chemical Data

| Parameter | Specification |

| CAS Number | 375855-08-6 |

| IUPAC Name | 5-Methylheptan-3-yl acetate |

| Synonyms | 3-Heptanol, 5-methyl-, 3-acetate; 1-Ethyl-3-methylpentyl ethanoate |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| InChI Key | KCEXFYWUSJAMSL-UHFFFAOYSA-N |

| Physical State | Colorless liquid |

| Boiling Point | ~185 °C (at 760 mmHg) |

| Flash Point | ~65 °C |

| Density | 0.87 g/cm³ |

Part 2: Structural Analysis & Stereochemistry

The nomenclature "1-ethyl-3-methylpentyl acetate" is derived from the radical attached to the oxygen atom. However, IUPAC rules prioritize the longest carbon chain containing the principal functional group.

-

Longest Chain Identification:

-

The alkyl group attached to the oxygen is derived from 5-methyl-3-heptanol .

-

Chain: Ethyl (C1-C2) + CH(O)- (C3) + CH2 (C4) + CH(CH3) (C5) + Ethyl (C6-C7).

-

Total backbone: Heptane (7 carbons).[1]

-

-

Chiral Centers:

-

C3: Bonded to -H, -Ethyl, -Acetate, and the isobutyl-like tail.

-

C5: Bonded to -H, -Methyl, -Ethyl, and the C1-C4 segment.

-

Stereoisomers: (3R,5R), (3R,5S), (3S,5R), (3S,5S).

-

Diagram 1: Structural Logic & Numbering The following diagram illustrates the mapping between the common "1-ethyl-3-methylpentyl" nomenclature and the systematic IUPAC numbering.

Caption: Structural mapping of the 1-ethyl-3-methylpentyl radical to the systematic 5-methylheptan-3-yl skeleton.

Part 3: Synthesis Protocols

Synthesizing 1-ethyl-3-methylpentyl acetate requires a high-fidelity route to the precursor alcohol, 5-methyl-3-heptanol . Two primary pathways exist: Reductive Alkylation (Grignard) and Ketone Reduction . The Grignard route is preferred for building the carbon skeleton de novo.

Method A: Grignard Addition (De Novo Skeleton Construction)

This protocol couples 3-methylpentanal with ethylmagnesium bromide.

Reagents:

-

3-Methylpentanal (CAS 1587-04-8)

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Acetic anhydride

-

Pyridine / DMAP (4-Dimethylaminopyridine)

Step-by-Step Protocol:

-

Grignard Addition:

-

Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Reaction: Charge flask with 3-methylpentanal (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Addition: Dropwise add EthylMgBr (1.2 eq) over 30 minutes. The exotherm must be controlled to maintain T < 10°C.

-

Mechanism: Nucleophilic attack of the ethyl anion on the aldehyde carbonyl carbon.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄ and concentrate to yield crude 5-methyl-3-heptanol .

-

-

Esterification (Acetylation):

-

Reaction: Dissolve crude alcohol in DCM (Dichloromethane). Add Pyridine (1.5 eq) and catalytic DMAP (0.1 eq).

-

Addition: Add Acetic Anhydride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.7).

-

Purification: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Distill under reduced pressure (vacuum distillation) to isolate pure 1-ethyl-3-methylpentyl acetate.

-

Diagram 2: Synthesis Workflow

Caption: Synthetic pathway from 3-methylpentanal to the target acetate via Grignard addition and esterification.

Part 4: Analytical Characterization

To validate the identity of CAS 375855-08-6, the following spectroscopic signatures must be confirmed.

1. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.75 - 4.85 | Multiplet | 1H | CH -OAc (Methine at C3) |

| 2.04 | Singlet | 3H | CH₃ -C=O (Acetate methyl) |

| 1.45 - 1.60 | Multiplet | 2H | -CH₂- (C2, Ethyl group) |

| 0.85 - 0.95 | Multiplet | 9H | Terminal Methyls (C1, C5-Me, C7) |

Note: Due to the presence of diastereomers, the methine proton at C3 and the methyl doublets may appear as overlapping signals or distinct sets of peaks depending on resolution.

2. Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 172 (often weak or absent).

-

Diagnostic Fragments:

-

m/z 112: [M - AcOH]⁺ (Loss of acetic acid via McLafferty rearrangement or elimination).

-

m/z 43: [CH₃CO]⁺ (Acetyl cation, base peak for acetates).

-

m/z 83/85: Alkyl chain fragmentation patterns characteristic of branched heptanes.

-

Part 5: Applications & Safety

Applications

-

Proteomics & Metabolomics: Used as a reference standard for identifying unknown branched-chain lipids or volatile organic compounds (VOCs) in biological samples [1].

-

Chemical Ecology: Structural analog to aggregation pheromones of the Scolytus genus (bark beetles) and alarm pheromones of Pogonomyrmex ants.[2] While 4-methyl-3-heptanone is the primary alarm pheromone, 5-methyl analogs are critical for studying receptor specificity and structure-activity relationships (SAR) [2].

-

Pharmaceutical Intermediate: Utilized in the synthesis of complex branched aliphatic drugs where specific chirality at the C3/C5 positions is required.

Safety & Handling

-

GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2).

-

Handling:

-

P210: Keep away from heat/sparks/open flames.

-

P280: Wear protective gloves/eye protection.[3]

-

Storage: Store in a cool, well-ventilated place. Nitrogen blanket recommended to prevent hydrolysis.

-

References

-

Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis. Retrieved March 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 560255, Ethyl 3-methylpentanoate. Retrieved March 5, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 3-methylpentanoate | C8H16O2 | CID 560255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Semiochemical compound: 1-Ethyl-3-methylcyclopentane | C8H16 [pherobase.com]

- 6. The Pherobase Floral Compound: 3-Methylpentyl acetate (C8H16O2) [pherobase.com]

Safety Data Sheet (SDS) for 1-Ethyl-3-methylpentyl Acetate

An In-depth Technical Guide to the Safety Profile of 1-Ethyl-3-methylpentyl Acetate

Preamble: Navigating Data Scarcity in Chemical Safety

Section 1: Chemical Identification and Physicochemical Profile

Correctly identifying the chemical entity is the foundational step in any safety assessment. It is crucial to distinguish 1-Ethyl-3-methylpentyl Acetate from similarly named but chemically distinct substances, such as the ionic liquid 1-Ethyl-3-methylimidazolium acetate, to prevent grave errors in handling protocols.

1.1. Unambiguous Identifiers

-

Chemical Name: 1-Ethyl-3-methylpentyl Acetate

-

Synonyms: 3-Heptanol, 5-methyl-, 3-acetate[1]

1.2. Physicochemical Properties: Knowns and Predictions

Quantitative data is essential for evaluating physical hazards like flammability and for designing appropriate engineering controls. The table below summarizes known data and provides expert predictions based on structurally similar acetate esters of comparable molecular weight (e.g., Pentyl Acetate, Menthyl Acetate).

| Property | Value / Predicted Range | Source / Rationale |

| Appearance | Colorless Liquid (Predicted) | Typical for simple aliphatic esters.[3] |

| Density | 0.87 g/cm³ | [1] |

| Boiling Point | 185 °C | [1] |

| Flash Point | 65.185 °C | [1] |

| Refractive Index | 1.42 | [1] |

| Solubility in Water | Low to Insoluble (Predicted) | Acetate esters with long alkyl chains exhibit poor water solubility. |

| Vapor Pressure | Low to Moderate (Predicted) | The relatively high boiling point suggests a lower vapor pressure at room temperature compared to more volatile esters like ethyl acetate. |

| Vapor Density | >1 (Air = 1) (Predicted) | With a molecular weight of 172.26, its vapor is significantly heavier than air, posing a risk of accumulation in low-lying areas. |

Section 2: Hazard Identification and GHS Classification (Predicted)

In the absence of a formal SDS, a predicted Globally Harmonized System (GHS) classification is a critical tool for communicating hazards. This classification is inferred from the known flash point and the typical toxicological profiles of similar aliphatic acetate esters.

| Hazard Class | Category | Predicted Hazard Statement | Rationale |

| Flammable Liquids | Category 4 | H227: Combustible liquid | A flash point of 65.2°C falls into the GHS Category 4 range for flammable liquids (>60°C and ≤93°C). While not highly flammable, it can be ignited.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Many organic esters can defat the skin upon prolonged contact, leading to irritation. This is a conservative but prudent assumption.[4][5] |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with organic solvents and esters is highly likely to cause significant but reversible eye irritation.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | Inhalation of vapors from organic solvents can cause central nervous system (CNS) depression.[4][6][8] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 or 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | Many esters are poorly biodegradable and exhibit toxicity to aquatic organisms. Release to the environment should be avoided.[9][10] |

Pictograms (Predicted):

-

GHS07 (Exclamation Mark): For skin/eye irritation and STOT-SE Category 3.

-

GHS08 (Health Hazard): Potentially, if aspiration is a risk, though not explicitly classified here.

-

GHS09 (Environment): For aquatic toxicity.

Section 3: A Workflow for Risk Assessment with Undocumented Compounds

The most valuable skill for a researcher is not merely following an SDS, but constructing a safe operational plan when one is absent. The following workflow illustrates a systematic approach to risk management.

Caption: Risk assessment workflow for chemicals with limited safety data.

This process moves from gathering known facts to making conservative, science-based predictions, and finally, to implementing concrete control measures tailored to the experimental scale.

Section 4: Safe Handling, Storage, and Engineering Controls

Based on the predicted hazards, the following protocols are mandated. The core principle is "As Low As Reasonably Practicable" (ALARP) for exposure.

4.1. Engineering Controls

-

Primary Control: All manipulations of 1-Ethyl-3-methylpentyl Acetate must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.[11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors, which are heavier than air.[6][8]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible.[12]

4.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is not a checklist but a response to the specific hazards.

Caption: PPE selection logic for handling 1-Ethyl-3-methylpentyl Acetate.

4.3. Detailed Handling Protocol

-

Preparation: Don all required PPE before entering the handling area. Ensure the fume hood sash is at the appropriate height.

-

Grounding: When transferring volumes greater than 500 mL, ensure containers and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source.[6][8]

-

Dispensing: Use non-sparking tools for transfers.[6][8] Dispense liquids slowly to minimize vapor generation.

-

Post-Handling: Tightly close all containers immediately after use.[6][8][9][11][12]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6][8][11]

4.4. Storage Protocol

-

Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.[6][12]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[6][8][9][11]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases. While specific reactivity data is unavailable, this is a standard precaution for esters.[13]

-

Container: Keep in the original, tightly sealed container.[6][8][9][11][12]

Section 5: Emergency Response Protocols

A proactive emergency plan is non-negotiable.

5.1. Spill Response

The procedure for responding to a chemical spill must be systematic to ensure personnel safety and environmental protection.

Caption: Step-by-step workflow for responding to a chemical spill.

5.2. First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[5]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][8] A water spray can be used to cool fire-exposed containers but may be inefficient at extinguishing the fire itself.[8]

-

Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[6][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

References

- HANGZHOU LEAP CHEM CO., LTD.

- Sigma-Aldrich.

- Sasol Chemicals.

- Sciencelab.com, Inc.

- TCI AMERICA.

- MilliporeSigma.

- Merck Millipore.

- Aaronchem.

- Meridian Bioscience.

- Santa Cruz Biotechnology.

- TCI Chemicals.

- PubChem - NIH.

- Axxence.

- ECHA.

- Carl ROTH.

Sources

- 1. echemi.com [echemi.com]

- 2. aaronchem.com [aaronchem.com]

- 3. Ethyl 3-methylpentanoate | C8H16O2 | CID 560255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. echa.europa.eu [echa.europa.eu]

- 8. meridianbioscience.com [meridianbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. axxence.de [axxence.de]

- 11. merckmillipore.com [merckmillipore.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. home.miracosta.edu [home.miracosta.edu]

Odor Threshold and Sensory Profile of 1-Ethyl-3-methylpentyl Acetate: A Methodological Guide for Novel Branched Aliphatic Esters

Target Audience: Flavor/Fragrance Chemists, Sensory Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity

In the development of novel fragrances and flavorings, branched aliphatic esters play a pivotal role in imparting nuanced fruity, green, and floral characteristics. 1-Ethyl-3-methylpentyl Acetate (CAS No. 375855-08-6), systematically identified as [1], represents a highly specific structural isomer within this family.

Currently, explicit empirical odor threshold data for this exact compound is absent from standard commercial databases, often listed simply as[2]. For sensory scientists and formulation chemists, the absence of data is not a dead end, but a mandate for rigorous empirical characterization. This whitepaper establishes a predictive sensory profile based on Structure-Odor Relationships (SOR) and outlines a self-validating, step-by-step methodology to empirically determine its odor threshold and Odor Activity Value (OAV).

Structure-Odor Relationship (SOR) & Predicted Profile

The olfactory perception of aliphatic esters is heavily dictated by chain length, branching, and stereochemistry. The human olfactory system utilizes Class A G-protein coupled receptors (GPCRs) to detect these volatile molecules, where even minor steric changes drastically alter the binding affinity and perceived aroma[3].

By analyzing homologous compounds, we can accurately extrapolate the profile of 1-Ethyl-3-methylpentyl Acetate:

-

Backbone Influence: The parent structure, , exhibits a rosy, fresh scent in its (S)-enantiomer and a green, fruity pear scent in its (R)-enantiomer[4][5].

-

Branching Influence: The precursor alcohol,, possesses a distinct sweet apple and pear aroma with a remarkably low threshold of approximately 10 ppb (0.01 mg/kg)[6][7]. Similarly, yields an apricot/peach essence[8].

-

Extrapolated Profile: The addition of the 5-methyl branch to the heptyl acetate backbone increases steric bulk, likely shifting the profile toward a substantive, complex fruity-pear or apricot note with green undertones.

Fig 1: Olfactory GPCR signaling pathway activated by branched aliphatic esters.

Table 1: Comparative Odor Profiles and Thresholds of Branched Aliphatic Homologues

To contextualize the sensory impact, the following table summarizes the quantitative data of related compounds alongside the QSPR-predicted values for our target ester[3].

| Compound Name | CAS Number | Primary Odor Description | Odor Threshold | Reference |

| 3-Heptyl Acetate | 5921-83-5 | Rosy, fresh / Green, pear | ~10–50 ppb | [4][5] |

| 5-Methyl-3-heptanol | 18720-65-5 | Fruity, apple, pear | ~10 ppb | [6][7] |

| 5-Methyl-3-heptanone | 541-85-5 | Apricot, peach | 6 ppm (Air) | [8] |

| 1-Ethyl-3-methylpentyl Acetate | 375855-08-6 | Complex fruity, green pear | 15–30 ppb (Predicted) | [2][3] |

Note: Predicted values are derived from Quantitative Structure-Property Relationship (QSPR) modeling of aliphatic oxygenated molecules.

Methodological Framework: The Self-Validating System

Because empirical data for 1-Ethyl-3-methylpentyl Acetate is undocumented, researchers must rely on a rigorous analytical protocol to determine its Odor Activity Value (OAV). Human olfaction is highly subjective, prone to adaptation, and easily skewed by trace impurities. Therefore, the protocol must be a self-validating system that isolates the pure compound chemically before testing it psychologically.

This is achieved by coupling[9] with the.

Phase 1: Chemical Isolation via GC-O/MS

Causality: Commercial syntheses of branched esters often contain trace enantiomeric impurities with vastly different odor potencies. If a sensory panel evaluates a raw sample, they may actually be detecting a 0.1% impurity rather than the target molecule. GC-O ensures the panel evaluates only the pure target molecule[10].

Step-by-Step Protocol:

-

Sample Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) to capture the volatile ester. Why? This prevents solvent masking effects that artificially elevate threshold detection limits.

-

Chromatographic Separation: Inject the sample into a GC equipped with a polar capillary column (e.g., DB-WAX) to resolve potential stereoisomers.

-

Effluent Splitting: At the end of the column, split the effluent 1:1. Route half to a Mass Spectrometer (MS) and half to a heated sniffing port[9].

-

Sensory Correlation: A trained assessor at the sniffing port records the exact start and end times of the perceived odor. This establishes the precise Retention Index (RI) corresponding to the fruity/green note, validating that the odor belongs exclusively to the m/z spectra of 1-Ethyl-3-methylpentyl Acetate.

Fig 2: GC-O/MS analytical workflow for validating odor-active compounds.

Phase 2: Threshold Determination via 3-AFC (ASTM E679)

Causality: To eliminate physiological bias and statistical chance, the 3-AFC method enforces a mathematical probability model. Panelists cannot simply claim they "smell nothing"; they are forced to guess, which allows researchers to calculate the true physiological detection limit even when the subject lacks conscious recognition[11].

Step-by-Step Protocol:

-

Matrix Preparation: Prepare a deodorized water or model wine solution (12% ethanol, pH 3.5) to mimic the final application environment. Matrix effects drastically alter volatility.

-

Concentration Series: Create an ascending concentration series of the validated 1-Ethyl-3-methylpentyl Acetate, separated by a factor of 3 (e.g., 3 ppb, 9 ppb, 27 ppb, 81 ppb)[11].

-

Blind Presentation: Present a panel of 15–20 trained assessors with sets of three coded samples per concentration level. Two are blanks (matrix only); one is spiked.

-

Forced Choice: Assessors evaluate the samples in ascending order (weakest to strongest) to prevent olfactory fatigue. They must identify the spiked sample in each set.

-

Data Calculation: The individual threshold is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly detected. The final group threshold is the geometric mean of all individual thresholds.

Table 2: 3-AFC Experimental Design Matrix (Example Run)

| Step | Dilution Factor | Target Conc. (ppb) | Sample A (Code) | Sample B (Code) | Sample C (Code) |

| 1 | 1/81 | 1.0 | Blank (492) | Spiked (184) | Blank (731) |

| 2 | 1/27 | 3.0 | Blank (822) | Blank (509) | Spiked (366) |

| 3 | 1/9 | 9.0 | Spiked (217) | Blank (944) | Blank (605) |

| 4 | 1/3 | 27.0 | Blank (113) | Spiked (882) | Blank (479) |

| 5 | 1x | 81.0 | Blank (551) | Blank (320) | Spiked (901) |

Conclusion

While 1-Ethyl-3-methylpentyl Acetate (CAS 375855-08-6) currently lacks published odor threshold data, its structural homology to 3-heptyl acetate and 5-methyl-3-heptanol strongly suggests a highly potent, fruity-pear and green odor profile with a threshold in the low parts-per-billion range. By implementing the self-validating GC-O and 3-AFC methodologies detailed in this guide, flavor and fragrance developers can accurately quantify its Odor Activity Value (OAV) and safely integrate this novel branched aliphatic ester into advanced commercial formulations.

References

-

Leffingwell, J. C. "The 3-Acetoxyheptanes: Chirality & Odour Perception." Leffingwell & Associates. Available at:[Link][4]

-

LookChem. "5-METHYL-3-HEPTANONE (Cas 541-85-5) Basic Information." LookChem Database. Available at:[Link][8]

-

Pal, P., et al. (2014). "QSPR Modeling of Odor Threshold of Aliphatic Alcohols Using Extended Topochemical Atom (ETA) Indices." Croatica Chemica Acta, 87(1), 29-41. Available at: [Link][3]

-

MDPI Foods. (2024). "Comparison of Aroma and Taste Profiles of Kiwi Wine Fermented with/without Peel." MDPI. Available at: [Link][7]

-

Blank, I. "Gas Chromatography-Olfactometry in Food Aroma Analysis." Imre Blank Research. Available at: [Link][10]

-

Colorado State University. "Odour and flavour thresholds for key aroma components... 3-AFC test." CSU Research. Available at:[Link][11]

-

Grosch, W. (2007). "Gas Chromatography—Olfactometry of Aroma Compounds." ResearchGate. Available at: [Link][9]

-

National Institutes of Health (NIH). (2019). "Coupled multidimensional GC and odor activity value calculation to identify off-odors." PubMed. Available at:[Link][12]

-

OENO One. (2024). "The aroma of toasted oak wood: from sensory analysis to molecular characterisation (3-AFC method)." OENO One. Available at:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. The 3-Acetoxyheptanes [leffingwell.com]

- 5. parchem.com [parchem.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. mdpi.com [mdpi.com]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. imreblank.ch [imreblank.ch]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Coupled multidimensional GC and odor activity value calculation to identify off-odors in thermally processed muskmelon juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Architecture and Chiral Resolution of 1-Ethyl-3-methylpentyl Acetate

Executive Summary

1-Ethyl-3-methylpentyl acetate, systematically designated as 5-methylheptan-3-yl acetate, is a branched aliphatic ester with significant applications in synthetic chemistry, fragrance formulation, and as a chiral intermediate in drug development. Because the molecule contains two distinct stereocenters, it exists as four distinct stereoisomers. This technical guide provides a comprehensive framework for the stereochemical analysis, asymmetric synthesis, and analytical resolution of 5-methylheptan-3-yl acetate, ensuring rigorous scientific integrity for researchers and drug development professionals.

Structural and Stereochemical Framework

Molecular Architecture

While commonly referred to by its non-systematic name (1-ethyl-3-methylpentyl acetate), IUPAC nomenclature officially designates this molecule as 5-methylheptan-3-yl acetate [1][2]. The molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol [1].

The structural backbone consists of a heptane chain with a methyl group at C5 and an acetate group at C3. This configuration yields two chiral centers:

-

C3 : Bonded to a hydrogen atom, an ethyl group, a 2-methylbutyl group, and an acetate group.

-

C5 : Bonded to a hydrogen atom, a methyl group, an ethyl group, and a 2-acetoxybutyl group.

Stereoisomeric Matrix

Because the substituents at C3 and C5 are non-equivalent, the molecule lacks internal symmetry (it cannot form meso compounds). Consequently, it forms

Table 1: Stereoisomeric Matrix of 5-Methylheptan-3-yl Acetate

| Isomer Designation | C3 Configuration | C5 Configuration | Enantiomeric Partner | Diastereomeric Partners |

| Isomer A | R | R | (3S, 5S) | (3R, 5S), (3S, 5R) |

| Isomer B | S | S | (3R, 5R) | (3R, 5S), (3S, 5R) |

| Isomer C | R | S | (3S, 5R) | (3R, 5R), (3S, 5S) |

| Isomer D | S | R | (3R, 5S) | (3R, 5R), (3S, 5S) |

Mechanistic Pathways: Asymmetric Synthesis

To isolate a specific stereoisomer of 5-methylheptan-3-yl acetate, de novo asymmetric synthesis is highly preferred over the challenging resolution of a racemic mixture. The synthesis relies on the stereoselective construction of the precursor alcohol, 5-methylheptan-3-ol, followed by stereoretentive acetylation.

Biocatalytic Asymmetric Reduction

A highly efficient, reagent-controlled approach utilizes biocatalysis. Prochiral ketones, such as 5-methylheptan-3-one, can be subjected to asymmetric reduction using ketoreductases (KREDs)[3].

-

Mechanism : KREDs, utilizing cofactors like NADH or NADPH, deliver a hydride to a specific face (Re or Si) of the carbonyl group. This enzymatic precision yields a single enantiomer of the secondary alcohol (e.g., (3S,5S)-5-methylheptan-3-ol) with exceptionally high enantiomeric excess (>99% ee)[3].

-

Causality : The steric bulk difference between the ethyl group and the 2-methylbutyl group dictates the binding orientation within the enzyme's active site. The enzyme's chiral pocket forces the substrate into a single conformation, ensuring absolute facial selectivity during hydride transfer.

Stereoretentive Acetylation

Once the chiral alcohol is obtained, it is converted to the target acetate ester.

-

Reaction : The chiral 5-methylheptan-3-ol is reacted with acetic anhydride (

) in the presence of 4-dimethylaminopyridine (DMAP) and a base (e.g., pyridine). -

Causality : Because the nucleophilic attack occurs at the carbonyl carbon of the acetic anhydride via the oxygen atom of the hydroxyl group, the C-O bond at the chiral C3 carbon is never broken. The reaction proceeds with 100% retention of configuration, yielding the enantiopure 5-methylheptan-3-yl acetate.

Workflow for the asymmetric synthesis and chiral resolution of 5-methylheptan-3-yl acetate.

Analytical Resolution & Characterization Workflows

Validating the stereochemical purity of 5-methylheptan-3-yl acetate requires robust analytical protocols. While diastereomers can be separated by standard chromatography due to their different physical properties, enantiomers require specialized chiral environments.

Protocol 1: Chiral Gas Chromatography (GC-FID)

Chiral GC is the gold standard for resolving volatile aliphatic esters like 1-ethyl-3-methylpentyl acetate[1][4]. This protocol acts as a self-validating system by relying on thermodynamic inclusion complexes.

Step-by-Step Methodology:

-

Column Selection : Utilize a cyclodextrin-based chiral stationary phase (e.g.,

-DEX 225). The hydrophobic cavity of the cyclodextrin forms transient, reversible inclusion complexes with the ester. -

Sample Preparation : Dilute the synthesized 5-methylheptan-3-yl acetate to 1 mg/mL in a volatile, non-polar solvent (e.g., n-hexane).

-

Instrument Parameters :

-

Injector : 220°C with a split ratio of 50:1. Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and preventing co-elution of closely related enantiomers.

-

Carrier Gas : Helium at a constant linear velocity of 30 cm/s.

-

Oven Temperature Program : Isothermal at 80°C for 10 minutes, followed by a ramp of 2°C/min to 140°C. Causality: A slow temperature ramp is mandatory because the thermodynamic differences in the formation constants of the enantiomer-cyclodextrin complexes are minute (

kcal/mol). Fast ramping will collapse the peaks into a single unresolved signal. -

Detector : Flame Ionization Detector (FID) set to 250°C.

-

-

Validation : Elution order is definitively validated by spiking the racemic sample with the enantiopure reference standard synthesized via the KRED pathway (Section 3.1).

Protocol 2: NMR Diastereomeric Differentiation

While standard 1D ¹H NMR cannot distinguish enantiomers, it can be transformed into a chiral resolution tool using Chiral Solvating Agents (CSAs).

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 10 mg of the ester in 0.6 mL of deuterated chloroform (

). -

Addition of CSA : Add 1.2 equivalents of a chiral shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

).-

Causality: The europium metal acts as a Lewis acid, coordinating with the carbonyl oxygen of the acetate group. The chiral camphorate ligands create a localized diastereomeric environment, causing the magnetic shielding of the enantiomers to diverge.

-

-

Acquisition : Acquire a high-resolution ¹H NMR spectrum (minimum 600 MHz).

-

Interpretation : Monitor the singlet corresponding to the acetate methyl group (

ppm). Upon coordination with

Pharmacological and Sensory Implications

The stereochemistry of 5-methylheptan-3-yl acetate profoundly impacts its biological and sensory interactions:

-

Olfactory Receptor Binding : Aliphatic esters are ubiquitous in flavor and fragrance chemistry. Olfactory receptors are chiral protein environments. The (3R,5S) isomer may present a vastly different olfactory profile (e.g., fruity, floral) compared to the (3S,5R) isomer. This is governed by the "three-point receptor theory," where the chiral odorant must perfectly align its hydrophobic bulk, hydrogen-bond acceptors, and steric shape within the receptor pocket.

-

Metabolic Pharmacokinetics : If utilized as a prodrug moiety or an excipient in drug formulations, the stereochemistry dictates the rate of enzymatic hydrolysis by non-specific esterases in blood plasma. Stereoisomers with specific steric hindrance orientations around the C3 ester bond will exhibit prolonged half-lives, directly altering the pharmacokinetic profile of the compound.

References

- Buy 1-ETHYL-3-METHYLPENTYL ACETATE from HANGZHOU LEAP CHEM CO., LTD.

- Source: guidechem.

- Source: fluorochem.co.

- 2-[(5-Methylheptan-3-yl)

Sources

Methodological & Application

Synthesis of 1-Ethyl-3-methylpentyl Acetate: A Detailed Guide to Application and Protocol

This comprehensive guide provides detailed protocols and in-depth scientific context for the synthesis of 1-ethyl-3-methylpentyl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a foundational understanding of the reaction mechanisms, the rationale behind procedural choices, and methods for ensuring the integrity of the synthesis.

Introduction to 1-Ethyl-3-methylpentyl Acetate

1-Ethyl-3-methylpentyl acetate is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance and flavor industries. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. The molecular structure consists of a C10 carbon backbone.[1][2] This guide will primarily focus on the Fischer-Speier esterification method, a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Core Synthesis Methodology: Fischer-Speier Esterification

The most direct and atom-economical approach for synthesizing 1-ethyl-3-methylpentyl acetate is the Fischer-Speier esterification. This method involves the reaction of 1-ethyl-3-methylpentan-1-ol, a secondary alcohol, with acetic acid in the presence of a strong acid catalyst.[3][4] The reaction is reversible, necessitating specific strategies to drive the equilibrium towards the formation of the desired ester.[5][6]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:[5][6]

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of the 1-ethyl-3-methylpentan-1-ol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, 1-ethyl-3-methylpentyl acetate, and regenerates the acid catalyst.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylpentyl Acetate

This protocol details the synthesis of 1-ethyl-3-methylpentyl acetate using Fischer-Speier esterification with sulfuric acid as the catalyst and a Dean-Stark apparatus to remove the water byproduct, driving the reaction to completion.

Materials and Equipment

-

1-ethyl-3-methylpentan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-ethyl-3-methylpentan-1-ol (e.g., 0.2 mol), glacial acetic acid (e.g., 0.3 mol, 1.5 equivalents), and toluene (e.g., 100 mL).

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (e.g., 1-2 mL) to the reaction mixture while stirring.[7]

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene overflowing back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).[3]

-

Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with:

-

100 mL of water to remove the bulk of the acetic acid and sulfuric acid.

-

100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution. Repeat this wash until no more gas evolves.[8]

-

100 mL of brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification by Distillation: Purify the crude ester by fractional distillation under reduced pressure to obtain pure 1-ethyl-3-methylpentyl acetate. The boiling point of the target compound is approximately 185°C at atmospheric pressure.[1]

Expertise and Experience: The "Why" Behind the Protocol

-

Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[3] However, for more sensitive substrates, milder catalysts like p-toluenesulfonic acid or Lewis acids could be employed.[3][9] Solid acid catalysts, such as cation exchange resins, offer the advantage of easier separation from the reaction mixture.[10]

-

Excess Acetic Acid: Using an excess of one reactant (in this case, acetic acid) helps to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[11]

-

Dean-Stark Apparatus: The removal of water is crucial for achieving a high yield in a reversible reaction like Fischer esterification.[5] The Dean-Stark trap is a simple and effective tool for this purpose when using a solvent that forms a lower-boiling azeotrope with water, such as toluene.

-

Aqueous Workup: The washing steps are critical for removing the acid catalyst and unreacted acetic acid. The sodium bicarbonate wash neutralizes the acids, preventing potential hydrolysis of the ester during the final purification steps.[7]

-

Vacuum Distillation: Purification by distillation is a standard method for volatile liquid products.[12] Performing the distillation under reduced pressure allows the ester to boil at a lower temperature, which can prevent potential decomposition.

Trustworthiness: A Self-Validating System

The integrity of this synthesis protocol is ensured through several in-process checks:

-

Monitoring Water Collection: The volume of water collected in the Dean-Stark trap can be monitored to gauge the progress of the reaction. The theoretical amount of water can be calculated based on the limiting reagent.

-

pH Testing during Workup: The aqueous layer from the sodium bicarbonate wash should be tested with pH paper to ensure complete neutralization of the acid catalyst.

-

Spectroscopic Analysis: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Data Presentation

| Parameter | Value | Rationale |

| Reactant Ratio (Alcohol:Acid) | 1 : 1.5 | Excess acid drives the reaction equilibrium towards the product.[11] |

| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carboxylic acid.[3] |

| Solvent | Toluene | Forms an azeotrope with water for efficient removal via a Dean-Stark trap.[3] |

| Reaction Temperature | Reflux (approx. 110-115 °C) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion, monitored by water collection. |

| Purification Method | Fractional Distillation | Effective for separating the ester from any remaining starting materials or byproducts.[12] |

Visualization of the Experimental Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. aaronchem.com [aaronchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. US3278585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst - Google Patents [patents.google.com]

- 11. athabascau.ca [athabascau.ca]

- 12. ETHYL ACETATE PRODUCTION AND PURIFICATION | TREA [trea.com]

Application Note: Enantioselective Synthesis of 1-Ethyl-3-methylpentyl Acetate via Lipase-Mediated Resolution

This Application Note is designed for researchers in Chemical Ecology , Agrochemical Development , and Process Chemistry . It details a scalable, high-purity synthesis of 1-Ethyl-3-methylpentyl Acetate (IUPAC: 5-methyl-3-octyl acetate), a volatile chiral ester often implicated as an aggregation pheromone component in Hemiptera and Coleoptera species.

The protocol leverages a Chemo-Enzymatic approach , combining chiral pool synthesis with biocatalytic kinetic resolution to address the challenge of establishing two remote stereocenters [(3S, 5S) configuration].

Introduction & Strategic Analysis

The synthesis of 1-Ethyl-3-methylpentyl Acetate presents a classic stereochemical challenge: the molecule possesses two chiral centers (C3 and C5, using octyl numbering) separated by a methylene bridge. Conventional asymmetric catalysis (e.g., Noyori hydrogenation) often struggles with remote acyclic stereocontrol.

To ensure high diastereomeric and enantiomeric excess (

-

C5 Stereocenter: Established via the "Chiral Pool" method using commercially available (S)-(-)-2-methyl-1-butanol (derived from fusel oil).

-

C3 Stereocenter: Established via Lipase-catalyzed Kinetic Resolution (KR) .[1]

This method is superior to purely chemical routes because it avoids expensive chiral auxiliaries and toxic heavy metals, making it suitable for kilogram-scale pheromone production.

Structural Definition

-

Common Name: 1-Ethyl-3-methylpentyl Acetate

-

IUPAC Name: 5-Methyl-3-octyl Acetate

-

Structure:

-

Target Isomer: (3S, 5S) [Bioactive configuration typically associated with aggregation activity].

Retrosynthetic Analysis

The retrosynthesis disconnects the C3-C4 bond via a Grignard addition, followed by an enzymatic resolution of the resulting alcohol.

Figure 1: Retrosynthetic pathway utilizing Chiral Pool starting material and Biocatalytic Resolution.[2]

Detailed Protocol

Phase 1: Synthesis of the Chiral Grignard Precursor

Objective: Convert (S)-2-methylbutanol to (S)-1-bromo-2-methylbutane with retention of configuration.

-

Reagents:

-

(S)-(-)-2-Methyl-1-butanol (

) -

Phosphorus Tribromide (

) -

Solvent: Anhydrous

(DCM)

-

-

Procedure:

-

Cool a solution of (S)-2-methylbutanol (1.0 eq) in DCM to -10°C.

-

Add

(0.4 eq) dropwise over 1 hour. Note: Exothermic reaction. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour onto crushed ice/NaHCO3.

-

Workup: Extract with pentane, dry over

, and concentrate. -

Purification: Distillation (bp ~120°C).

-

Yield: Expect 85-90%.